molecular formula C16H19NO3 B6503504 N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxyacetamide CAS No. 1421524-25-5

N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxyacetamide

Cat. No.: B6503504
CAS No.: 1421524-25-5
M. Wt: 273.33 g/mol
InChI Key: SIBRQNQSISGJLF-UHFFFAOYSA-N
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Description

N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxyacetamide is a synthetic organic compound characterized by the presence of a naphthalene ring, a hydroxy group, and a methoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxyacetamide typically involves the reaction of naphthalene derivatives with appropriate reagents to introduce the hydroxy and methoxyacetamide groups. One common synthetic route involves the following steps:

    Naphthalene Derivative Preparation: Starting with naphthalene, functional groups are introduced through electrophilic aromatic substitution reactions.

    Hydroxy Group Introduction: The hydroxy group is introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Methoxyacetamide Formation: The final step involves the reaction of the hydroxy-naphthalene derivative with methoxyacetyl chloride in the presence of a base like pyridine to form the methoxyacetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the methoxyacetamide group to primary amines.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitro compounds are used under acidic or basic conditions.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Primary amines.

    Substitution Products: Halogenated or nitro-substituted naphthalene derivatives.

Scientific Research Applications

N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxyacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxyacetamide involves its interaction with specific molecular targets. The hydroxy and methoxyacetamide groups enable the compound to form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. Pathways involved may include inhibition of specific enzymes or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene Derivatives: Compounds like 1-naphthol and 2-naphthol share the naphthalene core structure.

    Methoxyacetamide Derivatives: Compounds such as N-methoxyacetamide and N-methoxyacetyl derivatives.

Uniqueness

N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxyacetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields.

Properties

IUPAC Name

N-(3-hydroxy-3-naphthalen-1-ylpropyl)-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-20-11-16(19)17-10-9-15(18)14-8-4-6-12-5-2-3-7-13(12)14/h2-8,15,18H,9-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBRQNQSISGJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCCC(C1=CC=CC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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